tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the pyrrolidine ring can engage in various chemical reactions. These interactions contribute to the compound’s biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-((2-hydroxyethyl)amino)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl (3S)-3-(2-hydroxyethyl)-1-pyrrolidinecarboxylate: A stereoisomer with similar properties.
Uniqueness
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .
Biological Activity
tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a compound of significant interest in biochemical research due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₁N₃O₃
- Molecular Weight : Approximately 215.29 g/mol
- Solubility : Soluble in organic solvents, which facilitates its use in various biochemical assays.
The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyethyl group, which enhances its ability to engage in hydrogen bonding with biological macromolecules, potentially influencing enzyme activities and metabolic pathways .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with proteins, influencing enzyme kinetics and receptor interactions.
- Neurotransmitter Pathways : Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter systems, particularly in neurological contexts .
- Nucleophilic and Electrophilic Reactions : The compound can act as both a nucleophile and electrophile, participating in various chemical reactions that lead to the formation of biologically active molecules.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : The compound has been investigated for its potential anticancer properties, with preliminary results indicating it may inhibit tumor growth through modulation of specific signaling pathways .
- Neurological Applications : Its ability to influence neurotransmitter pathways positions it as a candidate for further research into neurological disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on various pyrrolidine derivatives, including this compound, revealed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the tert-butyl group.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, suggesting it could be developed into an anticancer therapeutic agent .
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRWWTPZWOPIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626712 | |
Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160132-54-7 | |
Record name | tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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